molecular formula C14H9Cl3N2O B5538839 4-chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide

4-chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide

Cat. No. B5538839
M. Wt: 327.6 g/mol
InChI Key: YURLQDBUHBVXJV-QGMBQPNBSA-N
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Description

4-chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide belongs to a class of compounds known as benzohydrazides. These compounds have been extensively studied due to their interesting chemical structures and properties. They are known for their potential applications in various fields, including pharmacology and materials science.

Synthesis Analysis

The synthesis of benzohydrazides typically involves the condensation of benzaldehyde derivatives with hydrazides. For instance, the synthesis of 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide was achieved through the condensation of 4-methoxybenzaldehyde with 4-chlorobenzohydrazide (Acta Crystallographica Section E: Structure Reports Online, 2010).

Molecular Structure Analysis

Benzohydrazides often exhibit interesting molecular structures. For example, 4-Chloro-N′-[(Z)-4-nitrobenzylidene]benzohydrazide monohydrate exhibits a non-planar benzohydrazide group and a cis configuration with respect to the methylidene unit, with dihedral angles between substituted benzene rings (Acta Crystallographica Section E: Structure Reports Online, 2008).

Chemical Reactions and Properties

The chemical behavior of benzohydrazides is influenced by their molecular structure. For instance, 4-chloro-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide and its derivatives demonstrate various intermolecular interactions such as hydrogen bonds, which impact their chemical reactivity and properties (Journal of Chemical Crystallography, 2011).

Scientific Research Applications

Antimicrobial Activities

Studies have demonstrated that compounds similar to 4-chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide exhibit significant antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of derivatives of benzohydrazide have shown promising results against various bacterial and fungal strains. This suggests a potential application of this compound in developing new antimicrobial agents (Shaikh, 2013; Han, 2013; Kumar, 2013).

Synthesis and Characterization

The chemical synthesis and structural characterization of benzohydrazide derivatives, including this compound, play a crucial role in understanding their chemical properties and potential applications. Single-crystal X-ray diffraction analysis, IR, and NMR spectroscopy are commonly employed techniques for this purpose, revealing insights into their molecular structure and stability (Lei et al., 2013; Bakir & Green, 2002).

Crystal Structure Determination

The determination of crystal structures of compounds related to this compound is vital for the elucidation of their molecular configuration, stability, and potential intermolecular interactions. Such studies contribute to the understanding of their pharmacological or biological activities and can guide the design of related compounds with improved properties (Huang & Wu, 2010; Zhou & Ma, 2012).

Interaction with Other Compounds

Research has also explored the interactions of benzohydrazide derivatives with other chemical entities, revealing potential applications in catalysis, drug development, and as intermediates in organic synthesis. Such studies can uncover novel pathways for synthesizing complex molecules and understanding the mechanistic aspects of their reactions (Barnish et al., 1986; He et al., 2018).

Mechanism of Action

The mechanism of action of a compound typically refers to its biological activity. This can be determined through biological assays and molecular docking studies .

properties

IUPAC Name

4-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O/c15-11-4-1-9(2-5-11)14(20)19-18-8-10-3-6-12(16)7-13(10)17/h1-8H,(H,19,20)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURLQDBUHBVXJV-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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